molecular formula C17H34O3 B080215 Bis(2-ethylhexyl) carbonate CAS No. 14858-73-2

Bis(2-ethylhexyl) carbonate

Cat. No. B080215
CAS RN: 14858-73-2
M. Wt: 286.4 g/mol
InChI Key: PXTQQOLKZBLYDY-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) carbonate is an organic compound with the molecular formula C17H34O3 . It is also known as Carbonic acid, bis(2-ethylhexyl) ester .


Molecular Structure Analysis

The molecular structure of Bis(2-ethylhexyl) carbonate is represented by the formula C17H34O3 . The IUPAC Standard InChI is InChI=1S/C17H34O3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 .


Physical And Chemical Properties Analysis

Bis(2-ethylhexyl) carbonate is characterized by a molecular weight of 286.4501 . It has a density of 0.895g/cm3 at 22°C . The boiling point is 342.6ºC at 760mmHg . The melting point is lower than -100°C .

Scientific Research Applications

  • Environmental and Food Analysis : A study developed a surface-enhanced Raman spectroscopy (SERS) based aptasensor for the sensitive and specific detection of Bis(2-ethylhexyl) phthalate (DEHP), a compound related to Bis(2-ethylhexyl) carbonate, in environmental and food samples, indicating its utility in detecting contaminants in such contexts (Tu, Garza, & Coté, 2019).

  • Synthesis of Lubricants : Research on the kinetics of non-catalytic synthesis of bis(2-ethylhexyl) sebacate, a compound similar to Bis(2-ethylhexyl) carbonate, at high pressures, highlights its applications in the aerospace, automobile, and manufacturing industries as a synthetic lubricant (Narayan & Madras, 2017).

  • Toxicology Studies : Various studies have investigated the toxicological impacts of Bis(2-ethylhexyl) phthalate, a compound structurally similar to Bis(2-ethylhexyl) carbonate. These include its effects on the reproduction and development of mammals, its potential as an environmental endocrine disruptor, and its presence in medical devices and plastics (Arcadi et al., 1998), (Griffiths, Camara, & Lerner, 1985), (Bouattour et al., 2020).

  • Biodegradation Research : A study focused on the biodegradation of Bis(2-ethylhexyl) phthalate, where a bacterial strain capable of utilizing it as a carbon source was isolated, indicating the potential for bioremediation of environmental contaminants related to Bis(2-ethylhexyl) carbonate (Xiu-qiang, 2011).

properties

IUPAC Name

bis(2-ethylhexyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTQQOLKZBLYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864544
Record name Bis(2-ethylhexyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethylhexyl) carbonate

CAS RN

14858-73-2
Record name Di(2-ethylhexyl) carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14858-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylhexyl carbonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) carbonate
Source European Chemicals Agency (ECHA)
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Record name DIETHYLHEXYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JA Kenar, G Knothe, RO Dunn… - Journal of the …, 2005 - Wiley Online Library
… At an additive concentration (loading = 1000 ppm, 0.1 wt%), bis-2-ethylhexyl carbonate did not improve CP whereas bis-2-hexyldecyl and bis-2-butyloctyl carbonates increased CP by …
Number of citations: 48 aocs.onlinelibrary.wiley.com
WA Hoffman III - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. To 50-mL of anhydrous THF in a 250-mL Parr bottle equipped with magnetic stirrer and pressure closure were added 5.0 g (38.5 mmol) of 2-ethylhexyl alcohol, 5.6 g (21.4 …
Number of citations: 64 pubs.acs.org
RH Mitchell, TW Dingle, PR West… - The Journal of …, 1982 - ACS Publications
Method B. To 50-mL of anhydrous THF in a 250-mL Parr bottle equipped with magnetic stirrer and pressure closure were added 5.0 g (38.5 mmol) of 2-ethylhexyl alcohol, 5.6 g (21.4 …
Number of citations: 11 pubs.acs.org
EN Suciu, B Kuhlmann, GA Knudsen… - Journal of organometallic …, 1998 - Elsevier
New syntheses for dibutyldimethoxytin, dibutyldiisocyanatotin and 1,1,3,3-tetrabutyl-1,3-diisocyanatodistannoxane as well as the novel compounds dibutylisocyanatomethoxytin and 1,1,…
Number of citations: 96 www.sciencedirect.com
U Annby, N Rehnberg, J Samuelsson… - … process research & …, 2001 - ACS Publications
Urea is a very attractive chemical raw material for large-scale production as it combines low cost with virtually unlimited supply and essentially no toxic effects. Here, we present a study …
Number of citations: 6 pubs.acs.org
AC Cozzi, B Briasco, E Salvarani, B Mannucci… - Pharmaceutics, 2018 - mdpi.com
Plastic material is used for a wide variety of commercial packaging due to being inexpensive, lightweight, and due to its resistance. In pharmaceutics, container-content compatibility …
Number of citations: 7 www.mdpi.com
H Fu - 2023 - uwspace.uwaterloo.ca
Due to the adjustable conductivity, cost-effective synthesis, and easy device fabrication, conducting polymers have wide-ranging applications in numerous areas, including sensors, …
Number of citations: 0 uwspace.uwaterloo.ca
I Hoffmann, P Heunemann, B Farago, I Grillo… - Physical Review E, 2012 - APS
Despite their lack of thermodynamical stability, nanoemulsions can show a remarkable degree of kinetic stability. Among the various different preparation methods the phase-inversion …
Number of citations: 7 journals.aps.org
F Zhang, P Liao, Y Sun, Z Chen, Y Pang, Y Huang - Lab on a Chip, 2020 - pubs.rsc.org
Emulsion PCR has become a popular and widely applied method in biological research and clinical diagnostics to provide evenly amplified products and perform highly quantitative …
Number of citations: 11 pubs.rsc.org
P Ball, H Füllmann, W Heitz - … Chemie International Edition in …, 1980 - Wiley Online Library
The title reaction—so convincing on paper—succeeds only in the presence of the right catalysts. Combinations of a weak Lewis acid and a Lewis base, eg diisobutylaluminum hydride/…
Number of citations: 97 onlinelibrary.wiley.com

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